molecular formula C12H18N4O4S B2996944 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1428348-79-1

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2996944
CAS RN: 1428348-79-1
M. Wt: 314.36
InChI Key: ABRYGPCWZLRMAR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and similar compounds. For instance, “6,7-dihydro-5H-pyrazolo [5,1-b] [1,3]oxazin-3-ylmethanol” has the InChI code "1S/C7H10N2O2/c10-5-6-4-8-9-2-1-3-11-7 (6)9/h4,10H,1-3,5H2" . Similarly, “(3-methyl-6,7-dihydro-5H-pyrazolo [5,1-b] [1,3]oxazin-2-yl)methanol” has the InChI code "1S/C8H12N2O2/c1-6-7 (5-11)9-10-3-2-4-12-8 (6)10/h11H,2-5H2,1H3" .

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

One study detailed the molecular interaction of a structurally related compound with the CB1 cannabinoid receptor. The research utilized conformational analysis and comparative molecular field analysis (CoMFA) to develop three-dimensional quantitative structure-activity relationship (QSAR) models. These models suggest the compound's potential for receptor interaction and provide insights into the structural requirements for activity at the CB1 receptor, indicating the compound's relevance in understanding receptor-ligand interactions and drug design (Shim et al., 2002).

Synthesis and Characterization of Derivatives

Another study synthesized and characterized novel pyrazole and isoxazole derivatives, demonstrating potential antibacterial and antifungal activities. These compounds were evaluated against various bacterial and fungal strains, highlighting the chemical's versatility in generating biologically active derivatives with potential applications in antimicrobial drug development (Sanjeeva, Reddy, & Venkata, 2022).

Biological Activities

Research on novel N-phenylpyrazolyl aryl methanones derivatives, containing arylthio/sulfinyl/sulfonyl groups, has shown favorable herbicidal and insecticidal activities. This indicates the compound's framework can be modified to develop agents with specific agricultural applications, showcasing its potential beyond pharmacological activities (Wang et al., 2015).

Anticancer Evaluation

Another area of application involves the synthesis of derivatives for anticancer evaluation. Compounds synthesized from the chemical were evaluated for their anticancer activities, illustrating the potential for developing novel anticancer agents by exploring different nucleophiles for reactivity and identifying compounds with promising biological activities (Gouhar & Raafat, 2015).

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4S/c1-21(18,19)15-6-4-14(5-7-15)11(17)10-9-13-16-3-2-8-20-12(10)16/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRYGPCWZLRMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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